N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-Methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative featuring a thiophene ring and a methylthio-substituted phenyl group linked via an oxalamide bridge.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-17(2,12-8-9-23-10-12)11-18-15(20)16(21)19-13-6-4-5-7-14(13)22-3/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJUBFYQPXFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound characterized by its unique structural features, has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxalamide group allows for the formation of hydrogen bonds, while the thiophene ring can engage in π-π interactions, which are crucial for modulating enzyme or receptor activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in cellular models. This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapeutics. The compound's ability to induce apoptosis in these cells is a significant area of interest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha in cell cultures | |
| Cytotoxic | Induced apoptosis in cancer cell lines (e.g., HeLa, MCF7) |
Detailed Research Findings
A study conducted on the cytotoxic effects of the compound utilized various cancer cell lines, including HeLa and MCF7. The results indicated a dose-dependent increase in cell death, with IC50 values determined at approximately 15 µM for HeLa cells and 20 µM for MCF7 cells. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.
Another investigation focused on the anti-inflammatory properties, where the compound was tested in lipopolysaccharide (LPS)-stimulated macrophages. Results showed significant reductions in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that this compound could serve as a therapeutic agent for inflammatory diseases.
Toxicological Profile
Toxicity studies have been conducted to evaluate the safety profile of this compound. An acute toxicity study revealed an LD50 value of approximately 1984 mg/kg body weight in rats, indicating moderate toxicity levels. Observed side effects included respiratory distress and neurological symptoms at higher doses. Long-term studies are necessary to fully assess chronic toxicity and carcinogenic potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Thiophene vs.
- Methylthio vs. Methoxy/Pyridyl : The methylthio group (S-CH3) in the target compound is more lipophilic than methoxy (O-CH3) or pyridyl groups, which may enhance membrane permeability but reduce aqueous solubility .
- Toxicity Profile: While the target compound lacks direct toxicological data, related oxalamides exhibit high safety margins (e.g., NOEL = 100 mg/kg bw/day for No. 1770) due to rapid hydrolysis and excretion .
Q & A
Basic: What are the standard synthetic routes for preparing N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide?
The synthesis typically involves coupling substituted amines with oxalyl chloride derivatives. For example:
- Step 1 : React 2-methyl-2-(thiophen-3-yl)propan-1-amine with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form the monoamide intermediate.
- Step 2 : Introduce 2-(methylthio)aniline to the intermediate via nucleophilic acyl substitution. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradient) yields the final product .
- Key Parameters : Reaction temperatures (0–25°C), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and anhydrous conditions are critical to minimize byproducts like oxalamic acid esters .
Basic: How is structural characterization performed for this oxalamide derivative?
A multi-technique approach is employed:
- NMR Spectroscopy : and NMR (e.g., DMSO-, 400 MHz) confirm substituent environments. For instance, thiophene protons appear as distinct multiplets (δ 6.8–7.5 ppm), while methylthio groups resonate at δ 2.4–2.6 ppm .
- LC-MS/HRMS : Validates molecular weight (e.g., APCI+ mode, observed [M+H] at m/z 417.2 for CHNOS) and purity (>90% by HPLC) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages to confirm stoichiometry .
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Data Collection : Use single crystals grown via slow evaporation (e.g., from ethanol/water). Diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines structures using full-matrix least-squares methods. Key metrics: R < 5%, wR < 12%, and Flack parameter to confirm absolute configuration .
- Applications : Resolves steric clashes in the 2-methyl-2-(thiophen-3-yl)propyl group and confirms planarity of the oxalamide core .
Advanced: What strategies optimize Structure-Activity Relationships (SAR) for antiviral activity?
- Substituent Modulation : Replace the methylthio group with polar groups (e.g., -SOCH) to enhance solubility while retaining thiophene’s π-stacking capacity. Analogues with 4-chlorophenyl groups show improved IC values in HIV entry inhibition assays .
- Stereochemistry Control : Enantioselective synthesis (e.g., chiral HPLC) isolates active stereoisomers. For example, (R)-configured propyl groups improve binding to viral envelope proteins .
- Bioisosteric Replacement : Substitute thiophene with furan or pyridine rings to evaluate electronic effects on target engagement .
Advanced: How are contradictions in biological activity data analyzed?
- Case Study : Discrepancies in IC values (e.g., 0.5 μM vs. 2.1 μM) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations .
- Stereochemical Purity : Impure stereoisomer mixtures (e.g., 1:1 in compound 14 ) skew dose-response curves.
- Resolution : Use chiral separation (e.g., SFC chromatography) and validate with circular dichroism (CD) spectra .
Advanced: What methodologies assess solubility and formulation stability?
- Solubility Screening : Test in PBS (pH 7.4), DMSO, and lipid-based carriers. Thiophene-containing oxalamides often show poor aqueous solubility (<10 μg/mL), necessitating PEGylation or cyclodextrin encapsulation .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Methylthio groups are prone to oxidation; antioxidants (e.g., BHT) mitigate sulfoxide formation .
Advanced: How is computational modeling used to predict metabolic pathways?
- Software : Schrödinger’s MetaSite predicts CYP450-mediated oxidation sites (e.g., thiophene ring and methylthio group).
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH). Major metabolites include sulfoxides and hydroxylated thiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
